molecular formula C18H17NO5S B6044593 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid

2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid

Cat. No.: B6044593
M. Wt: 359.4 g/mol
InChI Key: BZPPUCFBJMXVOT-UHFFFAOYSA-N
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Description

2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid is a complex organic compound that features a thiazole ring, a chromenone moiety, and a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the chromenone moiety, and finally the attachment of the propanoic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and chromenone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and chromenone derivatives, such as:

Uniqueness

What sets 2-[6-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and chromenone moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-4-11-5-12-13(20)6-16(17-19-9(2)8-25-17)24-15(12)7-14(11)23-10(3)18(21)22/h5-8,10H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPPUCFBJMXVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=CC2=O)C3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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